molecular formula C25H17N3O4 B2511222 3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866344-61-8

3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2511222
CAS RN: 866344-61-8
M. Wt: 423.428
InChI Key: GQGGGJAHZRPFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H17N3O4 and its molecular weight is 423.428. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against cancer cell lines. These derivatives were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Notably, two specific compounds—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising IC50 values against CCRF-CEM and MIA PaCa-2 cells, ranging from 328 to 644 nM. Further mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells and caused cell cycle arrest at the S phase.

Microtubule Targeting

The indole nucleus, a privileged structural motif, is found in various biologically active molecules. Microtubules and their component protein, tubulin, are leading targets for anticancer agents. Microtubule-targeting agents modulate microtubule assembly, leading to mitotic blockade and cell apoptosis. While many known indole-based antitubulin agents incorporate di- or trimethoxyphenyl groups at the 3-position of the indole moiety, this compound’s unique heteroaryl structure provides an avenue for further exploration .

Other Potential Applications

Although anticancer activity is a prominent focus, there may be additional applications for this compound:

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-8-benzyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O4/c1-2-4-15(5-3-1)11-28-12-18-24(16-6-7-20-21(8-16)30-13-29-20)26-27-25(18)17-9-22-23(10-19(17)28)32-14-31-22/h1-10,12H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGGGJAHZRPFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4C3=CN(C5=CC6=C(C=C54)OCO6)CC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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